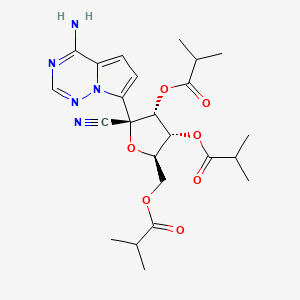

(S)-GS-621763

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSSLHFYCSUAHY-VEBYGKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-GS-621763: A Technical Whitepaper on its Mechanism of Action Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of (S)-GS-621763, an investigational oral antiviral agent, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). It includes a summary of its quantitative antiviral efficacy, detailed experimental methodologies, and visualizations of key pathways and workflows.

Core Mechanism of Action

This compound is an orally bioavailable prodrug of GS-441524, the parent nucleoside of the intravenously administered antiviral drug, remdesivir.[1][2][3] The core function of this compound is to deliver GS-441524 efficiently into the systemic circulation.[1] Following oral administration, this compound is rapidly metabolized to GS-441524.[1][2]

Once inside host cells, GS-441524 undergoes a series of phosphorylation steps mediated by cellular kinases to form its active triphosphate metabolite, GS-441524 triphosphate.[1][2] This active metabolite is a structural analog of adenosine triphosphate (ATP) and acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication.[1][2][4] The incorporation of GS-441524 triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.[1] This mechanism of targeting the highly conserved RdRp enzyme suggests a broad activity against various coronaviruses.[1][2][4]

Quantitative Data Presentation

The antiviral activity of this compound and its parent nucleoside, GS-441524, has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound and Comparators against Coronaviruses

| Compound | Virus | Cell Line | Assay Readout | EC50 (µM) | Reference |

| This compound | SARS-CoV-2 (nLUC) | A549-hACE2 | Nanoluciferase | 2.8 | [5] |

| This compound | SARS-CoV-2 (Fluc) | NHBE | Firefly Luciferase | 0.125 | [1][5] |

| This compound | SARS-CoV-2 | A549-hACE2 | Not Specified | 0.11–0.73 | [6] |

| This compound | MERS-CoV | Calu-3 2B4 | Not Specified | 0.74 | [2] |

| GS-441524 | SARS-CoV-2 (Fluc) | NHBE | Firefly Luciferase | 2.454 | [1] |

| GS-441524 | MERS-CoV | Calu-3 2B4 | Not Specified | 2.1 | [2] |

| Remdesivir (RDV) | SARS-CoV-2 (nLUC) | A549-hACE2 | Nanoluciferase | 0.28 | [1] |

| Remdesivir (RDV) | SARS-CoV-2 (Fluc) | NHBE | Firefly Luciferase | 0.0371 | [1] |

| Remdesivir (RDV) | MERS-CoV | Calu-3 2B4 | Not Specified | 0.16 | [2] |

Table 2: In Vivo Efficacy of this compound against SARS-CoV-2

| Animal Model | Treatment Regimen | Key Findings | Reference |

| BALB/c Mouse | 30 and 60 mg/kg, p.o., twice daily for 4 days | Potent antiviral activity, significantly reduced lung infectious virus levels. | [6] |

| Ferret | 10 mg/kg, p.o., twice daily for 4 days | Significant antiviral activity, reduced SARS-CoV-2 shedding to undetectable levels in nasal lavages. | [6] |

| Ferret | 10 mg/kg, p.o., twice daily | Blocks virus replication and prevents transmission to untreated contact animals. | [7][8][9][10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assays

Objective: To determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2.

Cell Lines:

-

A549-hACE2 (Human lung carcinoma cells stably expressing human angiotensin-converting enzyme 2)[6][11]

-

Normal Human Bronchial Epithelial (NHBE) cells[1]

General Protocol for Reporter Virus Assay (Nanoluciferase or Firefly Luciferase):

-

Cell Seeding: Seed A549-hACE2 or NHBE cells in 96-well plates at a density of 2.5 x 10^4 cells/well and incubate overnight to form a confluent monolayer.[11]

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., remdesivir, GS-441524) in culture medium.

-

Pre-treatment: Pre-treat the cell monolayers with the diluted compounds for 2 hours.[11]

-

Infection: Infect the cells with a SARS-CoV-2 reporter virus (expressing either Nanoluciferase or Firefly Luciferase) at a multiplicity of infection (MOI) of 0.025 for 45 minutes.[11]

-

Post-treatment: Remove the virus inoculum and add fresh medium containing the respective compound dilutions.

-

Incubation: Incubate the plates for 48 hours at 37°C.[11]

-

Luminescence Reading: Add a luciferase substrate (e.g., Nano-Glo®) and measure the luminescence using a plate reader.[11]

-

Data Analysis: Calculate the EC50 values by plotting the dose-response curves.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of orally administered this compound in animal models of SARS-CoV-2 infection.

Animal Models:

General Protocol for Mouse Model:

-

Animal Acclimatization: Acclimate male BALB/c mice to the facility for at least 7 days.

-

Infection: Intranasally infect mice with a mouse-adapted strain of SARS-CoV-2.

-

Treatment: Administer this compound orally (e.g., 30 or 60 mg/kg) via gavage, typically twice daily for a specified duration (e.g., 4 days), starting at a defined time point post-infection.[6]

-

Monitoring: Monitor body weight and clinical signs of disease daily.

-

Sample Collection: At the end of the study, euthanize the mice and collect lung tissue for viral load determination.

-

Viral Load Quantification: Homogenize the lung tissue and determine the infectious virus titer using a plaque assay or quantify viral RNA levels using RT-qPCR.

General Protocol for Ferret Model:

-

Animal Acclimatization: Acclimate male ferrets to the facility.

-

Infection: Intranasally infect ferrets with a clinical isolate of SARS-CoV-2 (e.g., 1 x 10^5 pfu).[8][10]

-

Treatment: Administer this compound orally (e.g., 10 mg/kg) via gavage, typically twice daily, starting at a defined time point post-infection (e.g., 12 hours).[6][8][10]

-

Sample Collection: Collect nasal washes at regular intervals (e.g., every 12 hours) to monitor viral shedding.[8][10]

-

Viral Load Quantification: Determine the infectious virus titer in nasal washes using a plaque assay or quantify viral RNA levels using RT-qPCR.

-

Transmission Study (Optional): Co-house treated and infected ferrets with naive contact animals to assess the effect of treatment on virus transmission.[7][10]

Conclusion

This compound is an orally bioavailable prodrug that is efficiently converted to the active antiviral agent, GS-441524 triphosphate. Its mechanism of action, targeting the highly conserved SARS-CoV-2 RdRp, provides a strong rationale for its development as a potential treatment for COVID-19. In vitro and in vivo studies have demonstrated its potent antiviral activity against SARS-CoV-2, including its ability to reduce viral load and prevent transmission in animal models. Further clinical evaluation is warranted to establish its safety and efficacy in humans.

References

- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reframeDB [reframedb.org]

The Pharmacokinetic Profile of Oral (S)-GS-621763 (Obeldesivir): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GS-621763, also known as obeldesivir, is an orally bioavailable prodrug of the adenosine nucleoside analog GS-441524. GS-441524 is the parent nucleoside of the intravenously administered antiviral agent remdesivir. The development of an oral formulation that delivers the active metabolite of remdesivir represents a significant advancement in antiviral therapy, particularly for diseases like COVID-19, by enabling earlier treatment in outpatient settings. This technical guide provides a comprehensive overview of the pharmacokinetic profile of oral this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties based on preclinical and clinical data.

Mechanism of Action and Metabolic Pathway

This compound is a tri-isobutyryl ester prodrug of GS-441524.[1] Upon oral administration, it is designed for efficient delivery of GS-441524 into systemic circulation.[1] The prodrug undergoes rapid and extensive presystemic hydrolysis, primarily in the intestine, to yield the parent nucleoside, GS-441524.[2][3] As a result, plasma concentrations of the intact prodrug this compound are typically below the limit of quantification.[4][5]

Once GS-441524 enters the target cells, it undergoes intracellular phosphorylation by host cell kinases to form the pharmacologically active nucleoside triphosphate analog, GS-443902.[1][5] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1] The initial phosphorylation of GS-441524 to its monophosphate form is considered the rate-limiting step in this activation pathway.[4]

Preclinical Pharmacokinetics

The pharmacokinetic profile of the active metabolite GS-441524 following oral administration of this compound has been evaluated in multiple animal models, including mice and ferrets.

Murine Pharmacokinetics

In uninfected BALB/c mice, a single oral administration of this compound resulted in a dose-proportional increase in plasma concentrations of GS-441524.[4][5] The prodrug itself was not detected in plasma.[4][5] GS-441524 was rapidly absorbed and cleared from systemic circulation, with a short plasma half-life of approximately 1 hour.[4]

For comparison, a separate study evaluated the pharmacokinetics of orally administered GS-441524 in C57BL/6 mice. The results of this study are summarized in the table below.

| Parameter | 10 mg/kg Oral GS-441524 in C57BL/6 Mice |

| Cmax (ng/mL) | 582 |

| Tmax (h) | 1.5 |

| AUC (ng·h/mL) | 2540 |

| t1/2 (h) | 3.9 |

| Oral Bioavailability (%) | 39 |

| Data from a study of orally administered GS-441524, not its prodrug this compound.[6] |

Ferret Pharmacokinetics

In ferrets, a single 30 mg/kg oral dose of this compound resulted in high systemic exposure to GS-441524. The area under the curve from 0 to 24 hours (AUC0-24h) for GS-441524 was 81 µM·h. This exposure was approximately 4.5-fold higher than that observed after a 10 mg/kg intravenous dose of remdesivir in the same species.[7]

Clinical Pharmacokinetics

A first-in-human, Phase I, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral obeldesivir in healthy participants. The study assessed single and multiple doses ranging from 100 mg to 1,600 mg.[1]

Key findings from the human pharmacokinetic analysis include:

-

Dose Proportionality: Exposures to the active metabolite GS-441524 increased in a dose-proportional manner in the 100 mg to 900 mg dose range.[1]

-

Accumulation: After twice-daily dosing for 5 days, GS-441524 accumulated by approximately 35%, while once-daily dosing resulted in a 12% accumulation.[1]

-

Food Effect: The plasma exposure of GS-441524 was not significantly altered by food intake.[1]

-

Metabolism and Excretion: Following oral administration of radiolabeled [14C]-obeldesivir, GS-441524 was the predominant component in plasma, accounting for 90% of the total radioactivity. The mean total recovery of the administered dose was 90.7%, with 58.5% excreted in urine and 32.2% in feces, indicating that renal excretion is the primary elimination pathway for GS-441524.[1]

Based on these findings, a dosing regimen of 350 mg of obeldesivir administered twice daily was selected for further evaluation in Phase III clinical trials, such as the OAKTREE study.[1]

Experimental Protocols

Animal Pharmacokinetic Studies

-

Animal Models: Pharmacokinetic studies were conducted in male and female BALB/c mice and ferrets.[4][7]

-

Dosing: this compound was administered as a single oral gavage at doses ranging from 5 to 30 mg/kg.[4][7]

-

Sample Collection: Blood samples were collected at various time points post-dose to characterize the plasma concentration-time profile.

-

Bioanalysis: Plasma concentrations of GS-441524 were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8]

Bioanalytical Methodology: LC-MS/MS Quantification of GS-441524

A common approach for the quantification of GS-441524 in plasma involves protein precipitation followed by LC-MS/MS analysis.

-

Sample Preparation: Plasma samples are typically treated with a protein precipitation agent, such as acetonitrile or methanol, containing an internal standard to remove proteins and other matrix components.[8][9] The resulting supernatant is then diluted and injected into the LC-MS/MS system.[9]

-

Chromatography: Chromatographic separation is achieved using a reverse-phase column, such as a C18 column, with a gradient elution of mobile phases typically consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[9][10]

-

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[11] Specific precursor-to-product ion transitions for GS-441524 and the internal standard are monitored to ensure selectivity and sensitivity.

Clinical Trial Design: The OAKTREE Study

The OAKTREE study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of obeldesivir for the treatment of COVID-19 in non-hospitalized participants at low risk of progressing to severe disease.[12]

-

Participants: The study enrolled adults and adolescents with a confirmed SARS-CoV-2 infection and symptom onset within 3 days.[12]

-

Intervention: Participants were randomized to receive either 350 mg of oral obeldesivir or a matching placebo twice daily for 5 days.[13]

-

Pharmacokinetic Substudy: The trial design included a component to measure the concentration of obeldesivir in the blood and determine its elimination time.[12] While the primary endpoint of time to symptom alleviation was not met, the study confirmed that obeldesivir was generally safe and well-tolerated and resulted in a greater reduction of SARS-CoV-2 viral RNA copy number compared to placebo at day 5.[13][14]

Conclusion

Oral this compound (obeldesivir) is a prodrug that is rapidly and extensively converted to its active parent nucleoside, GS-441524, following oral administration. Preclinical and clinical studies have demonstrated a dose-proportional pharmacokinetic profile for GS-441524, with a predictable accumulation upon multiple dosing and no significant food effect. The primary route of elimination is renal excretion. This pharmacokinetic profile, which allows for consistent systemic exposure to the active antiviral agent, supports the continued investigation of obeldesivir as a potential oral therapeutic option for viral diseases.

References

- 1. Pharmacokinetics, Mass Balance, Safety, and Tolerability of Obeldesivir in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Obeldesivir - Wikipedia [en.wikipedia.org]

- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. waters.com [waters.com]

- 10. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-2036. Obeldesivir for Treatment of COVID-19 in Adults and Adolescents Without Risk Factors for Progression to Severe Disease: the OAKTREE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. firstwordpharma.com [firstwordpharma.com]

(S)-GS-621763 , an orally bioavailable prodrug of the parent nucleoside GS-441524, is a direct-acting antiviral agent that has demonstrated potent activity against a wide array of RNA viruses beyond the Coronaviridae family. As a prodrug of the same parent nucleoside as remdesivir, its antiviral spectrum is anticipated to be comparable, targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the currently understood antiviral activity of this compound against non-coronaviruses, detailing its mechanism of action, quantitative antiviral data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is designed for efficient oral absorption, after which it is rapidly metabolized to its parent nucleoside, GS-441524. Inside the host cell, GS-441524 undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form the active triphosphate metabolite, GS-443902. This active form, an adenosine triphosphate (ATP) analog, acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).

The incorporation of GS-443902 into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication. The structural similarity to ATP allows it to be readily incorporated by the viral RdRp, but the presence of a 1'-cyano group on the ribose sugar moiety is thought to cause steric hindrance, preventing the addition of subsequent nucleotides and terminating RNA synthesis.[1] This mechanism of action, targeting a critical and conserved viral enzyme, is the basis for its broad-spectrum antiviral activity.

Figure 1: Intracellular activation and mechanism of action of this compound.

In Vitro Antiviral Spectrum Beyond Coronaviruses

The broad-spectrum antiviral activity of remdesivir, the intravenously administered prodrug of GS-441524, has been extensively studied against a range of RNA viruses. Given that this compound shares the same active metabolite, these findings are directly relevant to its potential antiviral spectrum. The following tables summarize the reported in vitro efficacy of remdesivir and its parent nucleoside, GS-441524, against various non-coronavirus families.

Table 1: Antiviral Activity against Filoviridae

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| Ebola Virus (EBOV) | Huh-7 | Not Specified | 0.04 | [2] |

| Sudan Virus (SUDV) | Huh-7 | Not Specified | 0.05 | [2] |

| Marburg Virus (MARV) | Huh-7 | Not Specified | 0.01 | [2] |

Table 2: Antiviral Activity against Paramyxoviridae

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| Nipah Virus (NiV) | Not Specified | Not Specified | Not Specified | [3] |

| Hendra Virus (HeV) | Not Specified | Not Specified | Not Specified | [3] |

| Measles Virus (MeV) | Not Specified | Not Specified | Not Specified | [3] |

| Mumps Virus (MuV) | Not Specified | Not Specified | Not Specified | [3] |

| Human Parainfluenza Virus 3 (HPIV3) | Not Specified | Not Specified | Not Specified | [3] |

Table 3: Antiviral Activity against Flaviviridae

| Virus | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Dengue Virus 3 (DENV3) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |

| West Nile Virus (WNV) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |

| Yellow Fever Virus (YFV) | Not Specified | Polymerase Assay | 0.26 ± 0.03 | [4] |

| Zika Virus (ZIKV) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |

| Japanese Encephalitis Virus (JEV) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |

| Tick-Borne Encephalitis Virus (TBEV) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |

Table 4: Antiviral Activity against Picornaviridae

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| Enterovirus 71 (EV71) | Not Specified | Not Specified | Submicromolar | [3] |

Table 5: Antiviral Activity against Pneumoviridae

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | Submicromolar | [3] |

Experimental Protocols

The determination of the antiviral efficacy of this compound and its related compounds relies on various in vitro cell-based assays. The following sections provide detailed methodologies for the key experiments commonly cited in the evaluation of these antiviral agents.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced cell death or morphological changes.

Materials:

-

Cell Line: A susceptible cell line for the virus of interest (e.g., Vero E6, Huh-7).

-

Virus Stock: A titrated stock of the virus to be tested.

-

Test Compound: this compound, remdesivir, or GS-441524.

-

Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well plates.

-

Staining Solution: 0.5% Crystal Violet in 20% methanol or Neutral Red solution.

-

Fixing Solution: 10% formalin or other suitable fixative.

Procedure:

-

Cell Seeding: Seed the 96-well plates with the appropriate cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the confluent cell monolayers.

-

Add the diluted test compound to the wells.

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

-

Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

-

-

Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until significant CPE is observed in the virus control wells (typically 3-7 days).

-

Staining:

-

Aspirate the medium and fix the cells with the fixing solution.

-

Stain the cells with the staining solution.

-

Wash the plates to remove excess stain and allow them to dry.

-

-

Data Analysis:

-

Quantify the cell viability by measuring the absorbance of the stained cells using a plate reader.

-

Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that inhibits CPE by 50% compared to the virus control.

-

Determine the 50% cytotoxic concentration (CC₅₀) from parallel plates with compound dilutions but without virus infection.

-

Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.

-

References

- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Frontiers | Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition [frontiersin.org]

- 4. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Antiviral Assay for SARS-CoV-2

An initial search for the compound "(S)-GS-621763" in the context of SARS-CoV-2 in vitro assays yielded no specific publicly available information. This suggests that the compound may be an internal research chemical, not yet widely documented in scientific literature, or the identifier might be incorrect.

Given the absence of specific data for "this compound," this document will provide a detailed, generalized application note and protocol for evaluating the in vitro efficacy of antiviral compounds against SARS-CoV-2. This protocol can be adapted by researchers for testing novel compounds like "this compound".

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has necessitated the rapid development of effective antiviral therapies. A critical step in the drug discovery pipeline is the in vitro evaluation of potential antiviral agents to determine their efficacy and cytotoxicity. This document outlines a detailed protocol for a cell-based assay to assess the antiviral activity of a test compound against SARS-CoV-2. The primary endpoints of this assay are the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The ratio of CC50 to EC50 provides the selectivity index (SI), a key indicator of the compound's therapeutic window.

Principle of the Assay

This protocol utilizes a cytopathic effect (CPE) inhibition assay. In this assay, susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of a test compound. The ability of the compound to inhibit viral replication and subsequent cell death (CPE) is quantified using a cell viability reagent. A parallel assay without the virus is run to assess the cytotoxicity of the compound.

Experimental Protocols

1. Materials and Reagents

-

Cell Line: Vero E6 cells (ATCC CRL-1586) are commonly used due to their high susceptibility to SARS-CoV-2 infection.

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) obtained from a certified repository. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

-

Test Compound: "this compound" or other antiviral agent, dissolved in an appropriate solvent (e.g., DMSO).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Assay Medium: DMEM supplemented with 2% FBS, 1% penicillin-streptomycin.

-

Cell Viability Reagent: CellTiter-Glo® 2.0 Assay (Promega) or similar ATP-based luminescence assay.

-

Control Compounds: A known antiviral agent with activity against SARS-CoV-2 (e.g., Remdesivir) as a positive control, and a vehicle control (e.g., DMSO).

-

Equipment: 96-well cell culture plates, automated liquid handler (optional), luminometer, BSL-3 safety cabinet, CO2 incubator.

2. Antiviral Efficacy Assay Protocol

-

Cell Seeding:

-

Trypsinize and resuspend Vero E6 cells in culture medium to a concentration of 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (2 x 10^4 cells/well).

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the test compound in assay medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions (e.g., 1:3).

-

Include wells for a positive control (e.g., Remdesivir), a vehicle control (DMSO), a cell control (no virus, no compound), and a virus control (virus, no compound).

-

Remove the culture medium from the 96-well plate and add 100 µL of the diluted compounds to the respective wells.

-

-

Virus Infection:

-

Prepare a virus stock in assay medium to achieve a multiplicity of infection (MOI) of 0.05.

-

Add 100 µL of the virus suspension to all wells except the cell control wells.

-

For the cell control wells, add 100 µL of assay medium without the virus.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Quantification of Viral CPE:

-

After the incubation period, remove the plate from the BSL-3 laboratory following appropriate safety procedures.

-

Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® 2.0 reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

3. Cytotoxicity Assay Protocol

-

Cell Seeding: Follow the same procedure as step 1 in the antiviral assay protocol.

-

Compound Addition:

-

Prepare the same serial dilutions of the test compound as in the antiviral assay.

-

Remove the culture medium and add 100 µL of the diluted compounds to the respective wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Quantification of Cell Viability: Follow the same procedure as step 5 in the antiviral assay protocol.

Data Analysis

-

Normalization:

-

For the antiviral assay, normalize the data with the cell control representing 100% inhibition and the virus control representing 0% inhibition.

-

For the cytotoxicity assay, normalize the data with the vehicle control representing 100% cell viability.

-

-

Dose-Response Curves:

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic regression model to determine the EC50 and CC50 values.

-

-

Selectivity Index (SI):

-

Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50).

-

Data Presentation

The following table presents placeholder data for a hypothetical test compound, "this compound," and a positive control, Remdesivir.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 1.25 | >100 | >80 |

| Remdesivir | 0.77 | >100 | >129 |

Visualizations

Caption: Workflow for the SARS-CoV-2 in vitro antiviral assay.

Caption: Logical relationship of inputs, assays, and outputs.

Application Notes and Protocols for (S)-GS-621763 in Human Primary Lung Cell Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GS-621763 is an orally bioavailable prodrug of the nucleoside analog GS-441524, which is the parent nucleoside of Remdesivir.[1][2][3][4][5][6][7] Developed as a therapeutic agent against RNA viruses, particularly coronaviruses like SARS-CoV-2, this compound offers the potential for oral administration, a significant advantage over the intravenously administered Remdesivir.[1][2][3][4][5][6][7] Its mechanism of action relies on the intracellular conversion to its active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1][2]

These application notes provide detailed protocols for the use of this compound in two key human primary lung cell culture systems: Normal Human Bronchial Epithelial (NHBE) cells and Human Airway Epithelium (HAE) organoids. These systems closely mimic the cellular environment of the human respiratory tract, offering a relevant in vitro platform for studying antiviral efficacy and mechanisms.

Mechanism of Action

This compound is designed for efficient delivery of the active antiviral agent into cells. Once administered, it undergoes rapid metabolism to GS-441524.[1][4] Intracellularly, cellular kinases phosphorylate GS-441524 sequentially to its monophosphate, diphosphate, and finally the active triphosphate metabolite. This active form, a structural mimic of adenosine triphosphate (ATP), is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound and related compounds against SARS-CoV-2 in various cell lines and primary human lung cell cultures.

Table 1: Antiviral Activity (EC50) in Human Primary Lung Cells

| Compound | Cell Culture System | Virus | EC50 (µM) | Reference |

| This compound | NHBE | SARS-CoV-2 (Fluc) | 0.125 | [4] |

| Remdesivir (RDV) | NHBE | SARS-CoV-2 (Fluc) | 0.0371 | [4] |

| GS-441524 | NHBE | SARS-CoV-2 (Fluc) | 2.454 | [4] |

Table 2: Antiviral Activity (EC50) in Cell Lines

| Compound | Cell Line | Virus | EC50 (µM) | Reference |

| This compound | A549-hACE2 | SARS-CoV-2 (nLUC) | 2.8 | [4] |

| Remdesivir (RDV) | A549-hACE2 | SARS-CoV-2 (nLUC) | 0.28 | [4] |

| GS-441524 | A549-hACE2 | SARS-CoV-2 (nLUC) | 3.3 | [4] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound in primary human lung cell cultures.

Protocol 1: Culture and Treatment of Normal Human Bronchial Epithelial (NHBE) Cells

1.1. Materials

-

Cryopreserved NHBE cells

-

Bronchial Epithelial Cell Growth Medium (BEGM) BulletKit

-

Trypsin/EDTA solution

-

Trypsin Neutralizing Solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

DMSO (cell culture grade)

-

Tissue culture flasks and plates

1.2. Cell Culture

-

Thaw cryopreserved NHBE cells rapidly in a 37°C water bath.

-

Seed cells at a density of 3,500 cells/cm² in tissue culture flasks pre-coated with collagen.

-

Culture cells in BEGM at 37°C in a humidified incubator with 5% CO₂.

-

Change the medium every 48 hours.

-

Subculture the cells when they reach 70-80% confluency using trypsin/EDTA and neutralize with trypsin neutralizing solution.

1.3. This compound Preparation and Treatment

-

Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C.

-

On the day of the experiment, dilute the stock solution in BEGM to the desired final concentrations (e.g., in a range of 0.01 µM to 10 µM).

-

For antiviral assays, pre-treat the NHBE cell monolayers with the compound-containing medium for 2 hours before viral infection.

-

After pre-treatment, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

Following viral adsorption, remove the inoculum and add fresh medium containing the respective concentrations of this compound.

-

Incubate the treated and infected cells for 48-72 hours.

Protocol 2: Culture and Treatment of Human Airway Epithelium (HAE) Organoids

2.1. Materials

-

Primary human bronchial epithelial cells

-

PneumaCult™-ALI Medium

-

Matrigel® or other suitable basement membrane extract

-

Transwell® inserts (0.4 µm pore size)

-

This compound

-

DMSO (cell culture grade)

2.2. Organoid Culture and Differentiation

-

Expand primary human bronchial epithelial cells in a suitable expansion medium.

-

Embed the cells in Matrigel® and seed them into Transwell® inserts.

-

Culture the cells in PneumaCult™-ALI Medium in the basolateral compartment.

-

Once the cells reach confluency, establish an air-liquid interface (ALI) by removing the apical medium.

-

Allow the cells to differentiate for at least 21 days, with medium changes every 2-3 days.

2.3. This compound Treatment

-

Prepare this compound dilutions in PneumaCult™-ALI Medium as described in Protocol 1.3.

-

Add the compound-containing medium to the basolateral compartment of the Transwell® inserts.

-

Pre-treat the HAE organoids for 2 hours before apical infection with SARS-CoV-2.

-

After infection, continue the treatment by maintaining the compound in the basolateral medium for the duration of the experiment (e.g., 72-96 hours).

Protocol 3: Downstream Analysis

3.1. Antiviral Activity Assessment

-

Quantitative RT-PCR (qRT-PCR): At the end of the incubation period, lyse the cells and extract total RNA. Perform one-step qRT-PCR to quantify viral RNA levels using primers and probes specific for a viral gene (e.g., N gene). Normalize viral RNA levels to a housekeeping gene.

-

TCID50 Assay: Collect the supernatant from infected cultures and perform serial dilutions. Use these dilutions to infect a susceptible cell line (e.g., Vero E6 cells). After incubation, assess the cytopathic effect (CPE) to determine the 50% tissue culture infectious dose (TCID50).

-

Luciferase Reporter Assay: If using a reporter virus (e.g., SARS-CoV-2 expressing luciferase), lyse the cells and measure luciferase activity using a luminometer.

3.2. Cytotoxicity Assessment

-

MTT Assay: Treat uninfected cells with a range of this compound concentrations for the same duration as the antiviral assay. Add MTT reagent to the cells and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of cell membrane damage.

3.3. Cytokine Profiling

-

Collect the basolateral medium from HAE cultures or supernatant from NHBE cultures.

-

Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TNF-α, IFN-γ). This can provide insights into the immunomodulatory effects of the compound during viral infection.

Experimental Workflow Visualization

References

- 1. Mucociliary Clearance Augmenting Drugs Block SARS-Cov-2 Replication in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and Treatment of SARS-CoV-2 in Nasal and Bronchial Human Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

Application Notes and Protocols for (S)-GS-621763 in In Vivo Mouse Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of (S)-GS-621763 in mouse models, based on preclinical studies evaluating its efficacy against coronaviruses.

This compound is an orally bioavailable prodrug of GS-441524, the parent nucleoside of Remdesivir.[1][2][3][4] It is designed for optimal oral delivery, rapidly converting to GS-441524 in the body, which is then metabolized within cells to its active triphosphate form.[1][5] This active metabolite targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), acting as a potent inhibitor of viral replication.[1][2][3][4][6] Preclinical studies have demonstrated its therapeutic efficacy in mouse models of SARS-CoV-2 infection, where it has been shown to reduce viral load, mitigate lung pathology, and improve pulmonary function.[1][2][7][8][9]

Data Presentation

Table 1: Plasma Pharmacokinetics of GS-441524 in BALB/c Mice Following a Single Oral Dose of this compound

(Note: this compound concentrations were below the limit of quantification at all time points)

| Dose of this compound (mg/kg) | Active Metabolite Measured | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

| 5 | GS-441524 | ~200 | ~0.5 | ~500 |

| 20 | GS-441524 | ~800 | ~1.0 | ~4000 |

Data adapted from studies in uninfected BALB/c mice.[1][5][7]

Table 2: Therapeutic Efficacy of this compound in SARS-CoV-2 MA10 Infected BALB/c Mice

| Treatment Group (oral, BID, initiated 8 hpi) | Change in Body Weight (4 dpi) | Lung Viral Titer (log10 PFU/lung at 4 dpi) | Improvement in Pulmonary Function |

| Vehicle | ~15-20% loss | High | None |

| 3 mg/kg this compound | Attenuated loss | Significant reduction | Observed |

| 10 mg/kg this compound | Minimal loss | Strong reduction | Significant |

| 30 mg/kg this compound | Minimal loss | Strong reduction | Significant |

hpi: hours post-infection; dpi: days post-infection. Data summarized from therapeutic studies.[1][7]

Experimental Protocols

This compound Formulation for Oral Administration

A critical step for in vivo studies is the proper solubilization of the compound for oral gavage.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Kolliphor® HS-15 (Solutol® HS 15)

-

Labrasol®

-

Propylene glycol

-

Sterile Water

-

-

Procedure:

-

Prepare a vehicle solution with the following final concentrations:

-

2.5% DMSO

-

10% Kolliphor® HS-15

-

10% Labrasol®

-

2.5% Propylene glycol

-

75% Water

-

-

Adjust the final pH of the vehicle to approximately 2.

-

Dissolve the required amount of this compound in the vehicle to achieve the desired final dosing concentration (e.g., 3 mg/mL, 10 mg/mL, or 30 mg/mL for a 10 mL/kg dosing volume). Ensure the compound is fully dissolved.

-

Protocol based on the vehicle formulation used in published preclinical studies.[1]

In Vivo Therapeutic Efficacy Study in a SARS-CoV-2 Mouse Model

This protocol outlines a typical therapeutic efficacy study in mice.

-

Animal Model:

-

Young adult BALB/c mice.

-

-

Infection Model:

-

Infect mice intranasally with 1x10^4 Plaque Forming Units (PFU) of mouse-adapted SARS-CoV-2 (e.g., MA10 strain).

-

-

Treatment Protocol:

-

At 8 hours post-infection (hpi), begin treatment administration.

-

Orally administer the prepared this compound formulation or vehicle control via gavage.

-

Administer the treatment twice daily (BID).

-

Continue the treatment for the duration of the study (e.g., 4-6 days).

-

-

Monitoring and Endpoints:

-

Body Weight: Monitor and record the weight of each mouse daily.

-

Pulmonary Function: Assess pulmonary function at predetermined time points (e.g., 4 dpi) using methods like whole-body plethysmography.

-

Viral Load: At the study endpoint (e.g., 4 dpi), euthanize the animals, harvest lung tissue, and quantify viral titers using a plaque assay.

-

Lung Pathology: Collect lung tissue for histopathological analysis to assess lung injury.

-

This protocol is a synthesized representation of the methodology described in key efficacy studies.[1][7]

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for a therapeutic study.

References

- 1. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Oral Administration of (S)-GS-621763 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of the antiviral prodrug (S)-GS-621763 to animal models, primarily focusing on studies in ferrets and mice for investigating its efficacy against SARS-CoV-2.

Introduction

This compound is an orally bioavailable prodrug of the nucleoside analog GS-441524. Following oral administration, this compound is efficiently converted to GS-441524 in the plasma, which is then taken up by cells and metabolized into the active triphosphate form, GS-443902. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. Studies have demonstrated its efficacy in reducing viral loads to near-undetectable levels in animal models of SARS-CoV-2 infection.[1][2]

Data Presentation

Table 1: Summary of Oral this compound Efficacy Studies in Ferrets

| Parameter | Study Details | Reference |

| Animal Model | Ferrets | [1] |

| Dosage | 10 mg/kg | [1] |

| Administration Route | Oral gavage | [1] |

| Frequency | Twice daily (b.i.d.) | [1] |

| Vehicle | Not specified in detail, referred to as "vehicle" | [1] |

| Key Findings | - Significantly reduced SARS-CoV-2 viral burden to near-undetectable levels.- Blocked virus replication.- Prevented transmission to untreated contact animals. | [1] |

Table 2: Summary of Oral this compound Efficacy and Pharmacokinetic Studies in Mice

| Parameter | Study Details | Reference |

| Animal Model | BALB/c mice | [3][4] |

| Dosage | 3 mg/kg, 10 mg/kg, 30 mg/kg | [3] |

| Administration Route | Oral gavage | [3] |

| Frequency | Twice daily (b.i.d.) | [2] |

| Vehicle | 2.5% DMSO, 10% Kolliphor HS-15, 10% Labrasol, 2.5% Propylene glycol, 75% Water (pH 2) | [3] |

| Key Findings | - Dose-dependent antiviral activity against SARS-CoV-2.- 10 mg/kg and 30 mg/kg doses completely protected from weight loss.- Significantly reduced viral lung titers at 10 mg/kg and 30 mg/kg. | [3] |

| Pharmacokinetics | - Dose-proportional pharmacokinetic profile.- Plasma concentrations of this compound were below the limit of quantification at all time points, indicating rapid conversion to GS-441524. | [3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Kolliphor® HS-15

-

Labrasol®

-

Propylene glycol

-

Sterile water

-

Sterile tubes and vials

-

Vortex mixer

-

pH meter

Procedure:

-

Vehicle Preparation:

-

In a sterile tube, combine the vehicle components in the following proportions: 75% sterile water, 10% Kolliphor® HS-15, 10% Labrasol®, and 2.5% Propylene glycol.

-

Vortex thoroughly to ensure a homogenous mixture.

-

-

Drug Solubilization:

-

Weigh the required amount of this compound for the desired final concentration.

-

Dissolve the this compound powder in a minimal amount of DMSO, not exceeding 2.5% of the final volume.

-

-

Final Formulation:

-

Add the dissolved this compound solution to the prepared vehicle.

-

Vortex the final solution extensively to ensure complete mixing and a uniform suspension.

-

Adjust the pH of the final formulation to approximately 2 using appropriate acidic solutions if necessary.[3]

-

Store the formulation appropriately, protected from light, and use within a validated stability period.

-

Protocol 2: Oral Administration of this compound to Mice via Gavage

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringes (1 ml)

-

Animal scale

Procedure:

-

Animal Handling and Dosing Calculation:

-

Weigh each mouse accurately before dosing.

-

Calculate the required volume of the this compound formulation for each animal based on its body weight and the target dose (e.g., 10 mg/kg).

-

-

Gavage Procedure:

-

Gently restrain the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Attach the gavage needle to the syringe containing the calculated dose.

-

Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the formulation.

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress post-administration.

-

-

Dosing Schedule:

-

For efficacy studies, administer the formulation twice daily (b.i.d.), typically with a 12-hour interval between doses.[2]

-

Visualizations

Caption: Metabolic activation pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Measuring the Efficacy of (S)-GS-621763 Against SARS-CoV-2 Variants

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-GS-621763 is an orally bioavailable triester prodrug of GS-441524, the parent nucleoside of Remdesivir (RDV).[1][2][3][4][5] It is designed for optimal oral delivery, after which it is metabolized into the same active nucleoside triphosphate form as intravenously administered Remdesivir.[1][3][6] This active form targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), giving it broad antiviral potential against coronaviruses, including emerging SARS-CoV-2 variants of concern (VOCs).[2][5][6] These notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound against SARS-CoV-2 and its variants.

Mechanism of Action and Metabolic Activation

This compound is rapidly metabolized upon oral absorption to release the parent nucleoside, GS-441524, into systemic circulation.[1][3] Once inside the host cell, GS-441524 undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to form the active nucleoside triphosphate (NTP) analog. This active metabolite is a substrate for the viral RdRp. When incorporated into the nascent viral RNA chain, it leads to delayed chain termination, thereby inhibiting viral replication.

In Vitro Efficacy Evaluation

The antiviral activity of this compound is quantified by determining its half-maximal effective concentration (EC50) in various cell culture systems. This involves infecting susceptible cells with SARS-CoV-2 and measuring the reduction in viral replication in the presence of the compound.

Summary of In Vitro Data

The following table summarizes the reported EC50 values for this compound and related compounds against SARS-CoV-2 in different human cell culture models.

| Compound | Cell Line/Culture | Assay Virus | EC50 (µM) | Reference |

| This compound | A549-hACE2 | SARS-CoV-2 nLUC | 2.8 | [1][3] |

| This compound | NHBE | SARS-CoV-2 Fluc | 0.125 | [1] |

| Remdesivir (RDV) | NHBE | SARS-CoV-2 Fluc | 0.0371 | [1] |

| GS-441524 | NHBE | SARS-CoV-2 Fluc | 2.454 | [1] |

| This compound | Calu-3 | MERS-CoV | < 10 | [3] |

| Remdesivir (RDV) | Calu-3 | MERS-CoV | 0.16 | [3] |

| GS-441524 | Calu-3 | MERS-CoV | 2.1 | [3] |

-

A549-hACE2: Human lung adenocarcinoma cells engineered to express human ACE2.

-

NHBE: Normal Human Bronchial Epithelial cells.

-

nLUC/Fluc: Nanoluciferase/Firefly luciferase reporter viruses.

Protocol: Reporter Virus Neutralization Assay

This protocol describes a high-throughput method to determine the EC50 of this compound using a SARS-CoV-2 reporter virus.

Materials:

-

Virus: SARS-CoV-2 expressing a reporter gene (e.g., Nanoluciferase).[1][3]

-

Compound: this compound, dissolved in DMSO.

-

Media: Appropriate cell culture media (e.g., DMEM) with 2% FBS.

-

Plates: 96-well, white, clear-bottom tissue culture plates.

-

Reagents: Luciferase substrate (e.g., Nano-Glo), Cell viability reagent (e.g., CellTiter-Glo).

-

Equipment: Biosafety Level 3 (BSL-3) facility, luminometer.

Workflow:

Procedure:

-

Cell Seeding: Seed A549-hACE2 cells in 96-well plates at a density that will result in 85-95% confluency on the day of infection. Incubate overnight.[7]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture media. Include a "virus only" (no drug) control and a "mock-infected" (no virus, no drug) control.[7]

-

Infection: Remove the old media from the cells and add the media containing the diluted compound. Subsequently, infect the cells with the SARS-CoV-2 reporter virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Data Acquisition:

-

First, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).

-

Next, measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.

-

-

Analysis: Normalize the reporter signal to the cell viability data. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 value.

In Vivo Efficacy Evaluation

Animal models are critical for assessing the therapeutic efficacy of this compound in a complex biological system, evaluating its impact on viral load, lung pathology, and clinical signs of disease.

Summary of In Vivo Data

Studies in mouse and ferret models have demonstrated the significant therapeutic potential of orally administered this compound.

| Animal Model | Virus/Variant | Dosing Regimen | Key Outcomes | Reference |

| Mouse (BALB/c) | SARS-CoV-2 MA10 | Therapeutic (started +12h post-infection) | Dose-dependent reduction in viral load, reduced lung pathology, improved pulmonary function. | [1][2] |

| Mouse (BALB/c) | SARS-CoV-2 MA10 | Prophylactic (started -12h pre-infection) | Prevented weight loss and viral replication in the lungs. | [1] |

| Ferret | SARS-CoV-2 | Therapeutic (10 mg/kg, twice daily) | Reduced viral burden to near-undetectable levels. | [6][8] |

| Ferret | SARS-CoV-2 (P.1/Gamma) | Therapeutic | Blocked virus replication and prevented transmission to untreated contact animals. | [6] |

Protocol: Mouse Model of SARS-CoV-2 Pathogenesis

This protocol outlines a general procedure for testing the therapeutic efficacy of this compound in a mouse model.

Materials:

-

Animals: BALB/c mice or transgenic mice expressing human ACE2 (K18-hACE2).[9][10]

-

Virus: A mouse-adapted SARS-CoV-2 strain (e.g., MA10).[1]

-

Compound: this compound formulated for oral gavage.

-

Equipment: Animal Biosafety Level 3 (ABSL-3) facility, oral gavage needles, equipment for pulmonary function tests (e.g., whole-body plethysmography), materials for tissue collection and processing (homogenization, RNA extraction).

Workflow:

Procedure:

-

Acclimatization: Acclimatize animals to the ABSL-3 facility for several days before the experiment.

-

Infection (Day 0): Anesthetize the mice and infect them via intranasal inoculation with a mouse-adapted SARS-CoV-2 strain.

-

Treatment:

-

Monitoring: Monitor the animals daily for weight loss and other clinical signs of disease.

-

Endpoint Analysis (e.g., Day 4 post-infection):

-

Pulmonary Function: Assess lung function using methods like whole-body plethysmography.[2]

-

Necropsy: Euthanize the animals and collect lung tissue.

-

Viral Load: Homogenize a portion of the lung tissue to quantify viral titers via plaque assay or viral RNA levels via RT-qPCR.[1]

-

Histopathology: Fix the remaining lung tissue in formalin for histopathological analysis to score lung damage and inflammation.

-

-

Data Analysis: Compare the outcomes (viral load, weight change, pulmonary function, pathology scores) between the treated and vehicle control groups using appropriate statistical tests.

References

- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. drughunter.com [drughunter.com]

- 9. mdpi.com [mdpi.com]

- 10. Adaptation of SARS-CoV-2 in BALB/c mice for testing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of (S)-GS-621763 Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

(S)-GS-621763 , an orally bioavailable prodrug of GS-441524, serves as a critical component in the study of antiviral therapies, particularly against coronaviruses like SARS-CoV-2.[1][2][3][4][5] As a precursor to the active nucleoside triphosphate that targets the viral RNA-dependent RNA polymerase, its correct preparation and handling are paramount for obtaining reliable and reproducible experimental results in cell culture-based assays.[3][4][5][6]

Chemical Properties

This compound is rapidly metabolized after administration to GS-441524, which is then intracellularly converted into the active antiviral agent.[4][6] This mechanism of action is analogous to that of Remdesivir (GS-5734).[4][6]

Solubility and Storage

Proper dissolution and storage of this compound are essential to maintain its stability and efficacy. The compound is highly soluble in organic solvents but insoluble in water.[7]

Data Presentation: Solubility and Recommended Storage

| Parameter | Value | Notes |

| Molecular Weight | 501.53 g/mol | [7] |

| Solubility in DMSO | 100 mg/mL (199.38 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[7] |

| Solubility in Ethanol | 100 mg/mL | |

| Solubility in Water | Insoluble | [7] |

| Stock Solution Storage | -80°C for up to 6 months | Store in sealed, light-protected aliquots.[1] |

| -20°C for up to 1 month | Store in sealed, light-protected aliquots.[1] |

Experimental Protocols

I. Preparation of a High-Concentration Primary Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.15 mg of the compound.

-

Dissolution:

-

Transfer the weighed powder to a sterile polypropylene tube.

-

Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterilization (Optional but Recommended): If the stock solution needs to be sterile for sensitive cell culture applications, filter it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles and the risk of contamination.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Protect from light.

-

II. Preparation of Working Solutions for Cell Culture Assays

This protocol outlines the dilution of the primary stock solution to create working solutions for treating cells in culture. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO < 0.5%) in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

-

High-concentration primary stock solution of this compound in DMSO

-

Sterile, complete cell culture medium appropriate for the cell line being used

-

Sterile polypropylene tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing the Primary Stock: Thaw an aliquot of the primary stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

-

Intermediate Dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to perform one or more serial dilutions of the primary stock in sterile DMSO or cell culture medium.

-

Final Dilution into Culture Medium:

-

Calculate the volume of the primary or intermediate stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM primary stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

-

Add the calculated volume of the stock solution to the appropriate volume of pre-warmed, complete cell culture medium.

-

Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause foaming of the medium.

-

-

Application to Cells: Immediately add the prepared working solution to the cell cultures. Ensure even distribution of the compound within the culture vessel.

Data Presentation: Example Dilution Series for In Vitro Assays

The following table provides an example of a serial dilution scheme to test a range of this compound concentrations in a cell-based assay.[6]

| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Culture Medium (µL) | Final DMSO Concentration |

| 10 | 1 | 999 | 0.1% |

| 3 | 0.3 | 999.7 | 0.03% |

| 1 | 0.1 | 999.9 | 0.01% |

| 0.3 | 0.03 | 999.97 | 0.003% |

| 0.1 | 0.01 | 999.99 | 0.001% |

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Intracellular activation pathway of this compound.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Application of (S)-GS-621763 in High-Throughput Screening Assays for SARS-CoV-2 Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-GS-621763 is an orally bioavailable triester prodrug of the adenosine nucleoside analog GS-441524.[1][2][3] GS-441524 is the parent nucleoside of Remdesivir (GS-5734), a known inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2][4] Upon administration, this compound is metabolized to GS-441524, which is then intracellularly phosphorylated to its active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA synthesis.[1][2][4]

In the context of high-throughput screening (HTS), this compound and its parent nucleoside GS-441524 serve as critical reference compounds for identifying novel inhibitors of SARS-CoV-2. Their primary application is as a positive control in cell-based antiviral assays, particularly those designed to screen large compound libraries.

Key applications in HTS include:

-

Positive Control: Used to validate assay performance and ensure that the screening system can detect known antiviral agents. A robust and reproducible response to this compound or GS-441524 indicates a properly functioning assay.

-

Mechanism of Action Studies: As a compound with a well-defined target (RdRp), it helps in the initial characterization of novel hits. Compounds with similar phenotypic profiles may share a common mechanism of action.

-

Assay Development and Optimization: During the development of new HTS assays, such as those employing reporter viruses (e.g., luciferase or GFP-expressing SARS-CoV-2), this compound is used to determine the assay window, sensitivity, and overall robustness (e.g., calculating the Z'-factor).[5]

-

Benchmarking Novel Antivirals: The potency of new antiviral candidates (e.g., their EC50 values) can be directly compared to that of this compound to gauge their relative efficacy.

Given its mechanism of action, this compound is most relevant for phenotypic screens that measure the inhibition of viral replication, such as cytopathic effect (CPE) reduction assays or reporter gene expression assays.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound and its related compounds against Coronaviruses.

| Compound | Virus | Assay Type | Cell Line | Potency (EC50) | Reference |

| This compound | SARS-CoV-2 nLUC | Nanoluciferase Reporter | A549-hACE2 | 2.8 µM | [1][2][6] |

| This compound | SARS-CoV-2 FLUC | Firefly Luciferase Reporter | NHBE | 0.125 µM | [6] |

| This compound | SARS-CoV-2 | Antiviral Activity | A549-hACE2 | 0.11 - 0.73 µM | [7] |

| This compound | MERS-CoV | Antiviral Activity | Calu-3 2B4 | 0.74 µM | [2] |

| GS-441524 | SARS-CoV-2 Replicon | Luciferase Reporter | - | 503 nM | |

| GS-441524 | SARS-CoV-2 Replicon | GFP Reporter | - | 645 nM | |

| GS-441524 | MERS-CoV | Antiviral Activity | Calu-3 2B4 | 2.1 µM | [2] |

| Remdesivir (GS-5734) | SARS-CoV-2 FLUC | Firefly Luciferase Reporter | NHBE | 0.0371 µM | |

| Remdesivir (GS-5734) | MERS-CoV | Antiviral Activity | Calu-3 2B4 | 0.16 µM | [2] |

Experimental Protocols

Protocol 1: High-Throughput Screening for SARS-CoV-2 Inhibitors using a Nanoluciferase Reporter Virus

This protocol describes a cell-based, high-throughput assay to screen for inhibitors of SARS-CoV-2 replication using a reporter virus that expresses nanoluciferase (nLUC). Inhibition of viral replication results in a decrease in luminescence.

1. Materials and Reagents

-

Cells: A549-hACE2 cells (human lung carcinoma cells stably expressing human ACE2).

-

Virus: SARS-CoV-2 reporter virus expressing Nanoluciferase (SARS-CoV-2-nLUC).

-

Assay Plates: 384-well, black, clear-bottom tissue culture-treated plates.

-

Compound Plates: 384-well plates containing test compounds, positive controls (this compound), and negative controls (DMSO).

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Luminescence Substrate: Nano-Glo® Luciferase Assay Reagent or equivalent.

-

Plate Reader: Luminescence-capable plate reader.

2. Experimental Workflow Diagram

Caption: High-throughput screening workflow for SARS-CoV-2 inhibitors.

3. Step-by-Step Procedure

Day 1: Cell Seeding

-

Prepare a suspension of A549-hACE2 cells in culture medium at a density of 1 x 10^5 cells/mL.

-

Using an automated dispenser, seed 50 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

-

Incubate the plates overnight at 37°C, 5% CO2.

Day 2: Compound Addition and Infection (Perform in BSL-3 facility)

-

Prepare compound plates with test articles and controls. This compound should be prepared in a dose-response curve (e.g., 10-point, 1:3 dilution starting at 20 µM). The final DMSO concentration should not exceed 0.5%.

-

Using a pintool or acoustic liquid handler, transfer approximately 50 nL of compound solution from the compound plates to the cell plates.

-

Pre-incubate the cell plates with compounds for 1 hour at 37°C.

-

Dilute the SARS-CoV-2-nLUC virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.05.

-

Add 10 µL of the diluted virus to each well.

-

Incubate the assay plates for 48-72 hours at 37°C, 5% CO2.

Day 4/5: Data Acquisition

-

Remove assay plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.

-

Prepare the nanoluciferase substrate according to the manufacturer's instructions.

-

Add 25 µL of the prepared substrate to each well of the assay plates.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence signal using a compatible plate reader.

4. Data Analysis

-

Normalization:

-

The average signal from the DMSO-treated, virus-infected wells represents 0% inhibition (high signal).

-

The average signal from uninfected or mock-infected wells represents 100% inhibition (low signal).

-

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

-

Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

-

Quality Control: Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The diagram below illustrates this pathway.

Caption: Metabolic activation pathway of this compound.

References

- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. High-throughput rational design of the remdesivir binding site in the RdRp of SARS-CoV-2: implications for potential resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Assessing Viral Load Reduction with (S)-GS-621763 Treatment

Introduction

(S)-GS-621763 is a potent antiviral compound that has demonstrated significant efficacy in reducing viral loads in different viral infections. It is known as Lenacapavir (brand name Sunlenca®) in the context of HIV-1 treatment, where it functions as a first-in-class capsid inhibitor.[1][2][3] Additionally, GS-621763 is being investigated as an orally bioavailable prodrug of GS-441524, the parent nucleoside of Remdesivir, for the treatment of SARS-CoV-2.[4][5][6][7][8][9][10][11] These application notes provide a comprehensive overview of the methodologies to assess the viral load reduction mediated by this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exhibits distinct mechanisms of action against HIV-1 and SARS-CoV-2.

HIV-1: Capsid Inhibition